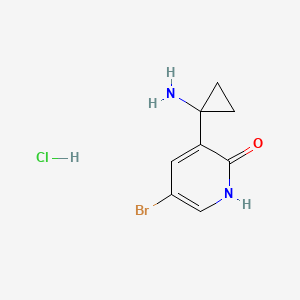

3-(1-Aminocyclopropyl)-5-brom-1H-pyridin-2-on;Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

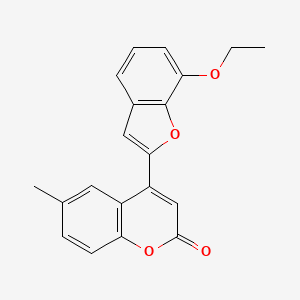

The compound appears to contain an aminocyclopropyl group, a bromo group, and a pyridinone group, all attached to a central carbon atom. The hydrochloride indicates that it is a hydrochloride salt, which could affect its solubility and stability .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aminocyclopropyl groups and halogenated pyridinones .

Molecular Structure Analysis

The molecular structure would likely consist of a pyridinone ring with a bromine atom and an aminocyclopropyl group attached. The exact structure would depend on the specific locations of these attachments .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing bromine atom and the electron-donating aminocyclopropyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .

Wirkmechanismus

Target of Action

Compounds with a similar structure, such as 1-aminocyclopropane-1-carboxylic acid (acc), have been found to interact with enzymes like acc deaminase .

Mode of Action

ACC is known to enhance plant tolerance to stress by modulating gene expression and promoting yield .

Biochemical Pathways

Compounds with similar structures, such as acc, have been found to affect the ethylene production pathway in plants, which plays a crucial role in plant growth and stress response .

Pharmacokinetics

A study involving a compound with a similar structure, 7-[(3 r )-3-(1-aminocyclopropyl)pyrrolidin-1-yl]-1-[(1 r ,2 s )-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid, showed that inhibition of certain transporters resulted in an elevation of the area under the curve of the compound . This suggests that the compound’s bioavailability may be influenced by these transporters.

Result of Action

Compounds with similar structures, such as acc, have been found to positively affect plant growth by secreting phytohormones/secondary metabolites, strengthening the plant’s antioxidant system, and influencing the physiology through polyamine production and modulating gene expression .

Vorteile Und Einschränkungen Für Laborexperimente

3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride is a potent and selective agonist of the glycine site on the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes. However, its effects are dependent on the concentration and duration of exposure, which may complicate its use in experiments. 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride also has a relatively short half-life, which may require frequent dosing in in vivo experiments.

Zukünftige Richtungen

There are several future directions for the research on 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride. One area of interest is the development of more potent and selective agonists of the glycine site on the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride in various neurological and psychiatric disorders. Additionally, the mechanisms underlying the neuroprotective effects of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride need to be further elucidated. Finally, the effects of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride on other neurotransmitter systems such as glutamate and GABA need to be studied in more detail.

Synthesemethoden

The synthesis of 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride involves the reaction of 3-bromo-1H-pyridin-2-one with cyclopropanecarboxylic acid and subsequent reduction with lithium aluminum hydride. The resulting compound is then reacted with hydrochloric acid to obtain the final product, 3-(1-Aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride hydrochloride. The purity and yield of the synthesis can be improved by using various purification techniques such as recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

- Rolle von EN300-7352685: EN300-7352685 ist ein Analogon von 1-Aminocyclopropan-1-carbonsäure (ACC), einem Vorläufer von Ethylen. Forscher haben EN300-7352685 verwendet, um die Ethylenbiosynthese und ihre Auswirkungen auf die Pflanzenphysiologie zu untersuchen .

- Methodik: EN300-7352685 bietet eine unkomplizierte Methode zur Quantifizierung von ACC-Spiegeln unter Verwendung von Flüssigchromatographie-Tandem-Massenspektrometrie. Diese Technik ermöglicht die gleichzeitige Analyse anderer Phytohormone (Auxine, Cytokinine, Jasmonsäure, Abscisinsäure und Salicylsäure) aus derselben Probe .

- Befunde: EN300-7352685-Analoga zeigten eine strukturbedingte antimikrobielle Wirkung gegen grampositive Krankheitserreger wie Staphylococcus aureus, Enterococcus faecalis und Clostridium difficile .

- Anwendungen: Es hilft zu erklären, wie Ethylen Prozesse wie Fruchtreife, Samenkeimung, Seneszenz und Überschwemmungsreaktionen in Pflanzen beeinflusst .

- Einsichten: Durch den Vergleich von EN300-7352685-Spiegeln mit anderen Phytohormonen gewinnen Forscher Einblicke in die Interaktionen von Ethylen mit anderen Hormongruppen .

Biosynthese und Regulation von Ethylen

Quantifizierung von ACC-Spiegeln

Anti-mikrobielle Aktivität

Regulierung des Pflanzenwachstums

Studien mit Mutantenlinien

Pharmazeutische Tests

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(1-aminocyclopropyl)-5-bromo-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O.ClH/c9-5-3-6(7(12)11-4-5)8(10)1-2-8;/h3-4H,1-2,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNOHFQZZZLTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CNC2=O)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2455638.png)

![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)

![N-mesityl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455642.png)

![4-((1H-imidazol-1-yl)methyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2455643.png)